molecular formula C8HF15 B3153617 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene CAS No. 7621-51-4

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

Cat. No. B3153617
CAS RN: 7621-51-4
M. Wt: 382.07 g/mol
InChI Key: IBDDYNPOMOFBDI-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene (PDFO) is a fluorinated hydrocarbon that has been studied for a variety of scientific applications. PDFO is a highly stable compound, with a boiling point of 246°C and a melting point of -100°C. It is considered to be a promising compound for use in various scientific research applications due to its unique properties.

Scientific Research Applications

Polymer and Material Science

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has been used in the creation of new materials with low surface energy. This compound was used in the preparation of highly fluorinated styrene-based materials like 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene and 2,3,5,6-tetrafluoro-4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctaoxy)styrene by nucleophilic substitution of 2,3,4,5,6-pentafluorostyrene. These materials were subjected to atom transfer radical polymerization (ATRP), leading to homopolymers and block copolymers with interesting properties such as phase separation and enrichment of fluorinated side chains on the surface of thin films (Borkar et al., 2004).

Catalysis

The compound has been implicated in the stabilization of palladium(0) nanoparticles. These nanoparticles, formed in the reduction of palladium dichloride, are stabilized by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one and are soluble in perfluorinated solvents. They serve as efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas et al., 2001).

Chemical Reactions and Mechanisms

The compound has been involved in the study of chemical reaction kinetics and mechanisms, such as the isomerization of perfluoro(alkenyl vinyl ether) with terminal double bonds. This process was studied using potassium and cesium fluoride, leading to the identification of isomerization products like cis- and trans-isomers of vinyl ether with internal double bonds, as well as cyclic structures, which were characterized by 19F NMR spectroscopy (Lebedev et al., 2013).

properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDDYNPOMOFBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895291
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7621-51-4
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 2
Reactant of Route 2
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 3
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 4
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 5
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 6
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

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